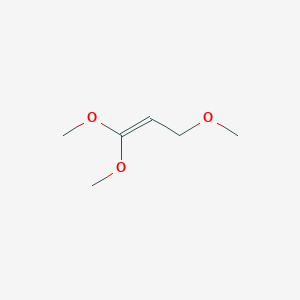![molecular formula C7H7LiOS B14664148 Lithium, [(phenylsulfinyl)methyl]- CAS No. 40110-39-2](/img/structure/B14664148.png)
Lithium, [(phenylsulfinyl)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium, [(phenylsulfinyl)methyl]- is an organolithium compound that features a lithium atom bonded to a [(phenylsulfinyl)methyl] group. Organolithium compounds are widely used in organic synthesis due to their strong nucleophilic and basic properties. This particular compound is of interest due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of lithium, [(phenylsulfinyl)methyl]- typically involves the reaction of a phenylsulfinylmethyl halide with lithium metal. The reaction is usually carried out in an inert atmosphere to prevent the highly reactive lithium from reacting with moisture or oxygen. Common solvents for this reaction include diethyl ether or tetrahydrofuran (THF), which help to stabilize the organolithium compound .
Industrial Production Methods
Industrial production of organolithium compounds often involves similar methods but on a larger scale. The use of continuous flow reactors can help to manage the highly exothermic nature of these reactions and improve safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Lithium, [(phenylsulfinyl)methyl]- undergoes a variety of chemical reactions, including:
Nucleophilic Addition: Due to the strong nucleophilicity of the carbon-lithium bond, it can add to electrophiles such as carbonyl compounds.
Substitution Reactions: It can participate in substitution reactions where the lithium atom is replaced by another group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions
Common Reagents and Conditions
Common reagents used in reactions with lithium, [(phenylsulfinyl)methyl]- include carbonyl compounds, halides, and other electrophiles. Typical conditions involve low temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, nucleophilic addition to a carbonyl compound would yield an alcohol, while substitution reactions could yield a variety of substituted products .
Aplicaciones Científicas De Investigación
Lithium, [(phenylsulfinyl)methyl]- has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Pharmaceuticals: The compound can be used in the synthesis of pharmaceutical intermediates.
Materials Science: It is used in the preparation of advanced materials, including polymers and nanomaterials
Mecanismo De Acción
The mechanism of action of lithium, [(phenylsulfinyl)methyl]- involves its strong nucleophilic and basic properties. The lithium atom can stabilize negative charges, making the compound highly reactive towards electrophiles. This reactivity is utilized in various synthetic applications to form new carbon-carbon and carbon-heteroatom bonds .
Comparación Con Compuestos Similares
Similar Compounds
Phenyllithium: Another organolithium compound with similar reactivity but different structural features.
Grignard Reagents: Organomagnesium compounds that also act as strong nucleophiles and bases but with different reactivity profiles
Uniqueness
Lithium, [(phenylsulfinyl)methyl]- is unique due to the presence of the phenylsulfinyl group, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in specific synthetic applications where other organolithium or organomagnesium compounds may not be suitable .
Propiedades
Número CAS |
40110-39-2 |
|---|---|
Fórmula molecular |
C7H7LiOS |
Peso molecular |
146.2 g/mol |
Nombre IUPAC |
lithium;methanidylsulfinylbenzene |
InChI |
InChI=1S/C7H7OS.Li/c1-9(8)7-5-3-2-4-6-7;/h2-6H,1H2;/q-1;+1 |
Clave InChI |
WJUMKDKEZNLRJS-UHFFFAOYSA-N |
SMILES canónico |
[Li+].[CH2-]S(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


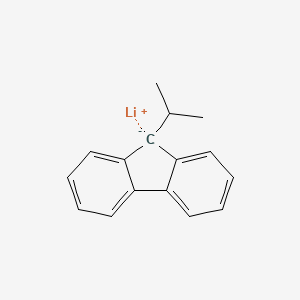
![4,4'-[(Naphthalen-1-yl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14664078.png)
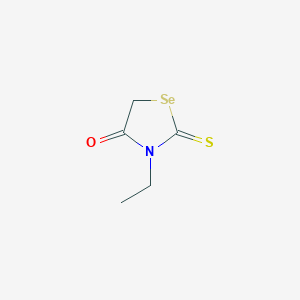
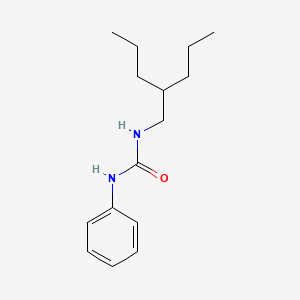
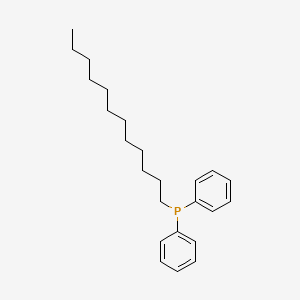
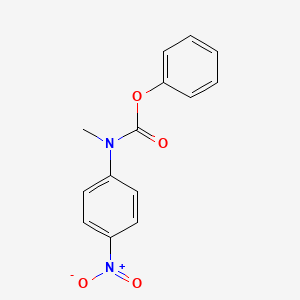
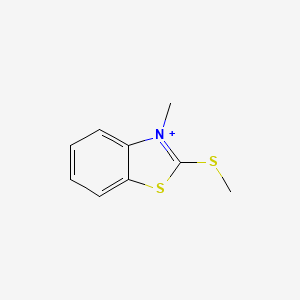
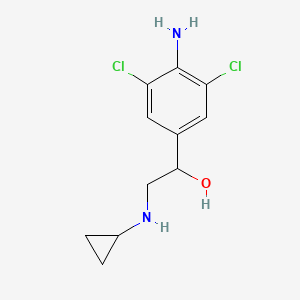
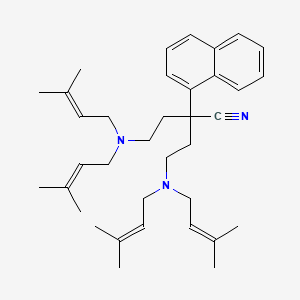
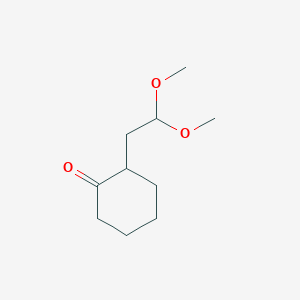
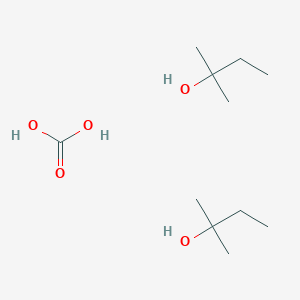
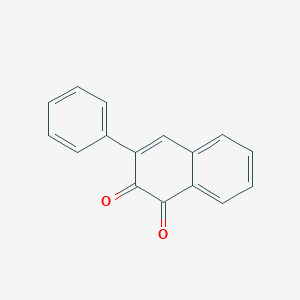
![1,1,8-Trimethyl-4-methylidenedodecahydro-4a,7-methanocyclopenta[b]heptalene-2,5,8,11,11a,12(1h)-hexol](/img/structure/B14664146.png)
